molecular formula C11H15N B15260986 3-ethyl-5-methyl-2,3-dihydro-1H-indole

3-ethyl-5-methyl-2,3-dihydro-1H-indole

Cat. No.: B15260986
M. Wt: 161.24 g/mol
InChI Key: JBPSFHJHZQSVQC-UHFFFAOYSA-N
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Description

3-ethyl-5-methyl-2,3-dihydro-1H-indole is an organic compound belonging to the class of indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethyl-5-methyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial properties.

    Industry: Used in the production of dyes, pigments, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-ethyl-5-methyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. It can bind to multiple receptors with high affinity, influencing cell signaling pathways and exerting biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-5-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-ethyl-5-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H15N/c1-3-9-7-12-11-5-4-8(2)6-10(9)11/h4-6,9,12H,3,7H2,1-2H3

InChI Key

JBPSFHJHZQSVQC-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C1C=C(C=C2)C

Origin of Product

United States

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